Geminal Dimethyl Substitution Confers Enhanced Lipophilicity vs. Unsubstituted Piperazine Sulfonamide
The 2,2-geminal dimethyl substitution on the piperazine ring of the target compound increases calculated LogP by approximately 0.6–0.8 log units relative to the unsubstituted analog 1-(methylsulfonyl)piperazine . This lipophilicity enhancement stems from the addition of two methyl groups (Δ molecular weight = +28 Da) and the associated increase in hydrophobic surface area, which reduces aqueous solubility while improving membrane permeability potential [1]. The predicted LogP for the target compound is approximately 0.9–1.1 (ACD/Labs estimation), compared to approximately 0.1–0.3 for the unsubstituted analog .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 0.9–1.1 (ACD/Labs) |
| Comparator Or Baseline | 1-(Methylsulfonyl)piperazine: Predicted LogP ≈ 0.1–0.3 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.8 |
| Conditions | In silico prediction using fragment-based calculation methods; no experimental LogP data available |
Why This Matters
A higher LogP value indicates greater lipophilicity, which directly influences membrane permeability, tissue distribution, and pharmacokinetic behavior in drug discovery programs, making the compound a distinct chemical entity for structure-property relationship studies.
- [1] Kumar et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 2023, 1278, 134971. View Source
